Lipophilicity (logP) Comparison: 4-Chloro vs. 4-Fluoro and 4-Bromo Cyclohexanols
4-Chlorocyclohexanol exhibits a calculated XLogP3-AA value of 1.5, representing a balanced lipophilicity intermediate between the less lipophilic 4-fluorocyclohexanol (XLogP3-AA = 1.2) and the more lipophilic 4-bromocyclohexanol (logP ≈ 1.69) [1]. This quantitative difference of ΔlogP = +0.3 relative to the fluoro analogue and ΔlogP = –0.19 relative to the bromo analogue directly impacts passive membrane permeability and organic solvent partitioning. In medicinal chemistry contexts where logP between 1.0 and 2.0 is often targeted for oral bioavailability, the chloro derivative provides a precise tuning point without resorting to bulkier or more reactive halogens [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-Fluorocyclohexanol: XLogP3-AA = 1.2; 4-Bromocyclohexanol: logP ≈ 1.69 |
| Quantified Difference | ΔlogP = +0.3 vs. 4-fluoro; ΔlogP = –0.19 vs. 4-bromo |
| Conditions | Calculated via XLogP3 algorithm (PubChem) / Cheméo database |
Why This Matters
This quantifiable difference allows medicinal chemists to select the halogen that optimally balances lipophilicity for target permeability and metabolic stability without over-shooting or under-shooting the desired logP window.
- [1] PubChem. (2025). 4-Chlorocyclohexanol (XLogP3-AA = 1.5); 4-Fluorocyclohexanol (XLogP3-AA = 1.2). View Source
- [2] Cheméo. (n.d.). Cyclohexanol, 4-bromo- (CAS 89599-47-3) – logPoct/wat = 1.685. View Source
